Spiro[2.5]octan-6-ol
Overview
Description
Spiro[2.5]octan-6-ol is a chemical compound with the CAS Number: 22428-83-7 . It has a molecular weight of 126.2 and its IUPAC name is this compound . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique spiro[2.5]octane skeleton . The structure was elucidated primarily by NMR experiments .Physical and Chemical Properties Analysis
This compound has a melting point of 37-38 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Conformational Properties and Spectroscopy Spiro[2.5]octan-6-ol has been studied for its conformational properties using proton magnetic resonance (PMR) spectra. The free energy difference for axial-equatorial conformational equilibrium and the Arrhenius activation energy of ring inversion have been key areas of research, offering insights into its structural dynamics (Orahovats, Dimitrov, & Spassov, 1970).
Synthesis Techniques Research has been conducted on the synthesis of this compound and its derivatives. One study described the cycloalumination of methylenecyclobutane leading to various spiro compounds, including this compound, highlighting advanced synthetic methods (D’yakonov, Finkelshtein, & Ibragimov, 2007).
Cationic Rearrangements Studies have been performed on the cationic rearrangements of this compound derivatives. These studies have contributed to the understanding of cyclohexyl cations and their stabilization by adjacent spirocyclopropane rings (Prakash, Fung, Olah, & Rawdah, 1987).
Molecular Structure Analysis The molecular structure of related compounds like 6,6-dimethyl-1-oxa-spiro[2.5]octane has been investigated using microwave spectroscopy and molecular mechanics calculations. These studies provide insights into the structural parameters and conformational isomers of these spiro compounds (Boulebnane, Roussy, & Iratçabal, 1987).
Chemical Reactivity and Synthesis of Derivatives Research into the chemical reactivity of this compound derivatives has been conducted, focusing on their reactions with various reagents to produce novel compounds. Such studies are crucial for developing new materials with potential applications in various fields (Tsuno, Kondo, & Sugiyama, 2006).
Polymerization Studies this compound and its derivatives have been explored in the context of polymerization. Studies have examined the polymerization behavior of compounds like 1-oxa-spiro[2.5]octa-4,7-dien-6-ones, contributing to the development of new polymeric materials (Kubo, Itoh, Tsuji, Oda, Takeuchi, & Itoh, 1998).
Safety and Hazards
Properties
IUPAC Name |
spiro[2.5]octan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHJDIXNUPEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characterization of Spiro[2.5]octan-6-ol based on the research paper?
A1: The research paper titled "Proton magnetic resonance spectra and conformational properties of this compound" [] focuses on utilizing proton magnetic resonance spectroscopy to analyze the conformational properties of the compound. While the abstract doesn't provide specific values for molecular formula or weight, it highlights the use of spectroscopic data, specifically proton NMR, to understand the structural features and conformational preferences of this compound.
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